molecular formula C48H35N3 B1509127 3,6-Bis[4-(diphenylamino)phenyl]-9H-carbazole CAS No. 885665-26-9

3,6-Bis[4-(diphenylamino)phenyl]-9H-carbazole

Cat. No.: B1509127
CAS No.: 885665-26-9
M. Wt: 653.8 g/mol
InChI Key: YAMRGWMPOKQYEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Bis[4-(diphenylamino)phenyl]-9H-carbazole is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of carbazole derivatives, which are characterized by their fused benzene and pyrrole rings. The presence of diphenylamino groups in its structure enhances its electronic properties, making it a valuable material for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Bis[4-(diphenylamino)phenyl]-9H-carbazole typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of 3,6-dibromocarbazole with 4-(diphenylamino)phenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or dimethylformamide (DMF) under inert atmosphere conditions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Purification steps such as recrystallization or column chromatography are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 3,6-Bis[4-(diphenylamino)phenyl]-9H-carbazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Oxidation reactions can lead to the formation of carbazole derivatives with different oxidation states.

  • Reduction: Reduction reactions can produce partially reduced derivatives of the compound.

Scientific Research Applications

3,6-Bis[4-(diphenylamino)phenyl]-9H-carbazole has found applications in various scientific fields:

  • Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

  • Biology: The compound's electronic properties make it useful in the development of biosensors and imaging agents.

  • Medicine: Its derivatives are explored for potential use in drug delivery systems and as therapeutic agents.

  • Industry: The material is utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism by which 3,6-Bis[4-(diphenylamino)phenyl]-9H-carbazole exerts its effects involves its interaction with molecular targets and pathways. The diphenylamino groups enhance the electron-donating properties of the compound, which can influence its binding affinity to biological targets. The compound may interact with enzymes, receptors, or other biomolecules, leading to specific biological effects.

Comparison with Similar Compounds

3,6-Bis[4-(diphenylamino)phenyl]-9H-carbazole is compared with other similar compounds to highlight its uniqueness:

  • Triphenylamine/Anthraquinone Hybrids: These compounds share structural similarities but differ in their luminescent properties and applications.

  • 4,6-Bis((E)-2-(4'-N,N-diphenylamino-[1,1'-biphenyl]-4-yl)vinyl)-2-phenylpyrimidine: This compound exhibits intense emission in solvents and solid state, making it useful in optoelectronic applications.

Would you like to know more about any specific aspect of this compound?

Properties

IUPAC Name

N,N-diphenyl-4-[6-[4-(N-phenylanilino)phenyl]-9H-carbazol-3-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H35N3/c1-5-13-39(14-6-1)50(40-15-7-2-8-16-40)43-27-21-35(22-28-43)37-25-31-47-45(33-37)46-34-38(26-32-48(46)49-47)36-23-29-44(30-24-36)51(41-17-9-3-10-18-41)42-19-11-4-12-20-42/h1-34,49H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAMRGWMPOKQYEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC5=C(C=C4)NC6=C5C=C(C=C6)C7=CC=C(C=C7)N(C8=CC=CC=C8)C9=CC=CC=C9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H35N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10731499
Record name N,N'-[9H-Carbazole-3,6-diyldi(4,1-phenylene)]bis(N-phenylaniline)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10731499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

653.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885665-26-9
Record name N,N'-[9H-Carbazole-3,6-diyldi(4,1-phenylene)]bis(N-phenylaniline)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10731499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3,6-Bis[4-(diphenylamino)phenyl]-9H-carbazole
Reactant of Route 2
3,6-Bis[4-(diphenylamino)phenyl]-9H-carbazole
Reactant of Route 3
Reactant of Route 3
3,6-Bis[4-(diphenylamino)phenyl]-9H-carbazole
Reactant of Route 4
Reactant of Route 4
3,6-Bis[4-(diphenylamino)phenyl]-9H-carbazole
Reactant of Route 5
Reactant of Route 5
3,6-Bis[4-(diphenylamino)phenyl]-9H-carbazole
Reactant of Route 6
Reactant of Route 6
3,6-Bis[4-(diphenylamino)phenyl]-9H-carbazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.